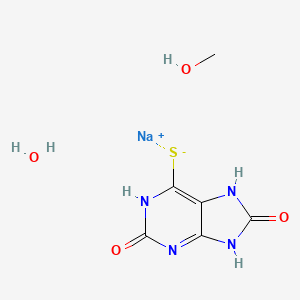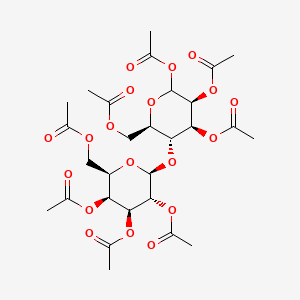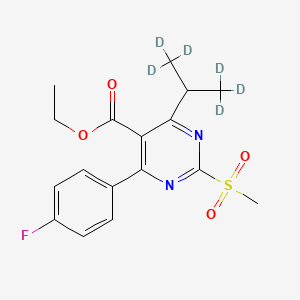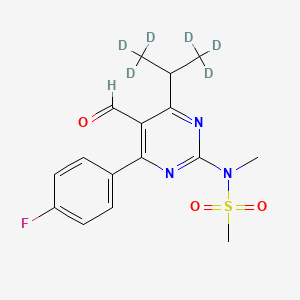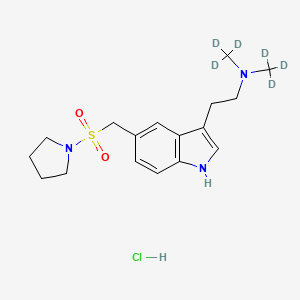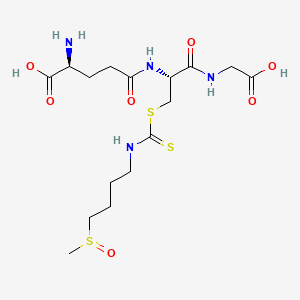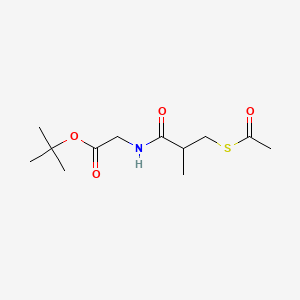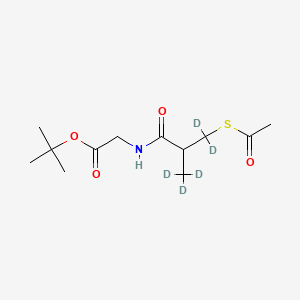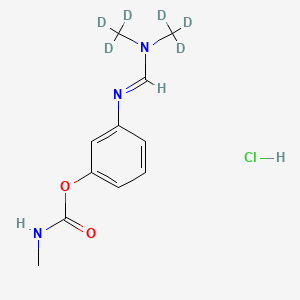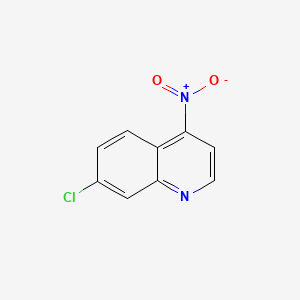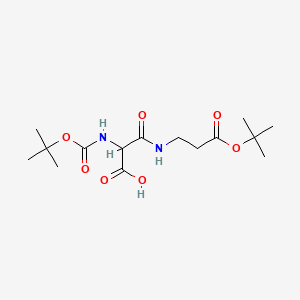
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid is a complex organic compound with the molecular formula C15H26N2O7 and a molecular weight of 346.38 g/mol . This compound is notable for its unique structure, which includes multiple functional groups such as carboxylic acid, oxo, and diaza groups. It is primarily used in biochemical and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to various chemical reactions, including condensation, oxidation, and cyclization, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and acid chlorides.
Major Products
The major products formed from these reactions include esters, amides, and hydroxyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-carboxylic acid shares similarities with other compounds containing oxo, diaza, and carboxylic acid groups, such as:
- 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-methyl ester
- 2,2,13,13-Tetramethyl-4,7,11-trioxo-3,12-dioxa-5,8-diazatetradecane-6-amide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its broad range of applications make it a valuable tool in scientific research.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O7/c1-14(2,3)23-9(18)7-8-16-11(19)10(12(20)21)17-13(22)24-15(4,5)6/h10H,7-8H2,1-6H3,(H,16,19)(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEKPZITRNDROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662206 |
Source


|
| Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-oxidanylideneseryl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-43-3 |
Source


|
| Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-oxidanylideneseryl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
